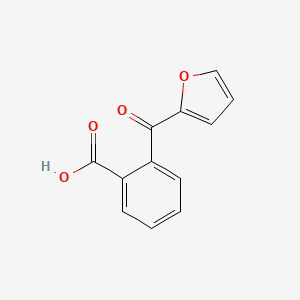

2-(Furan-2-carbonyl)benzoic acid

Description

Contextualization within Furan (B31954) and Benzoic Acid Chemistry

2-(Furan-2-carbonyl)benzoic acid is a molecule that marries two fundamental scaffolds in organic chemistry: furan and benzoic acid. Furan is a five-membered aromatic heterocycle containing an oxygen atom, a structural motif present in numerous natural products and pharmaceuticals. ontosight.ai The furan ring system is a versatile building block in organic synthesis. ontosight.ai

Benzoic acid, on the other hand, is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group. acs.org It and its derivatives are widely distributed in nature and have a vast range of applications, from food preservation to the synthesis of dyes and polymers. acs.org The reactivity of benzoic acid is primarily centered around the carboxyl group and electrophilic substitution on the benzene ring.

The compound 2-(Furan-2-carbonyl)benzoic acid is specifically a 2-aroylbenzoic acid, a class of compounds characterized by a benzoyl group (or in this case, a furoyl group) attached to a benzoic acid moiety. ontosight.ai This particular arrangement, with the furoyl group at the ortho position to the carboxylic acid, suggests the potential for interesting intramolecular interactions and unique chemical reactivity.

Structural Classification and Nomenclature of 2-(Furan-2-carbonyl)benzoic Acid

Structurally, 2-(Furan-2-carbonyl)benzoic acid is classified as a ketone and a carboxylic acid. elementalmicroanalysis.com It possesses a furan ring, a benzene ring, a carbonyl group (ketone), and a carboxyl group (carboxylic acid).

The systematic IUPAC name for this compound is 2-(furan-2-carbonyl)benzoic acid . According to IUPAC nomenclature rules, benzoic acid is considered the parent structure. The substituent at the second carbon of the benzene ring is a furan-2-carbonyl group, also known as a furoyl group.

The compound is also known by several synonyms, which are listed in the table below. These alternative names are often encountered in chemical literature and databases.

| Property | Value |

| IUPAC Name | 2-(Furan-2-carbonyl)benzoic acid |

| CAS Number | 57901-54-9 |

| Molecular Formula | C12H8O4 |

| Molecular Weight | 216.19 g/mol |

| Synonyms | o-(2-Furoyl)benzoic acid, Benzoic acid, 2-(2-furanylcarbonyl)- |

| InChI | InChI=1S/C12H8O4/c13-11(9-5-4-8-16-9)10-6-2-1-3-7-10)12(14)15/h1-8H,(H,14,15) |

| InChIKey | LOQBQVAJOUMEIG-UHFFFAOYSA-N |

| SMILES | O=C(O)c1ccccc1C(=O)c2occc2 |

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-carbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(10-6-3-7-16-10)8-4-1-2-5-9(8)12(14)15/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQBQVAJOUMEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326837 | |

| Record name | Benzoic acid, 2-(2-furanylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57901-54-9 | |

| Record name | Benzoic acid, 2-(2-furanylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 2-(Furan-2-carbonyl)benzoic Acid and its Analogs

The construction of the core furan-phenyl ketone scaffold of 2-(furan-2-carbonyl)benzoic acid can be achieved through several synthetic routes. These methods primarily involve the formation of the carbon-carbon bond between the furan (B31954) and benzene (B151609) rings.

Friedel-Crafts Acylation Approaches for Furan-Phenyl Ketone Scaffolds

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a principal method for synthesizing aryl ketones. rsc.org In the context of furan-containing compounds, this reaction typically involves the acylation of a furan ring with an appropriate acylating agent. However, the sensitivity of the furan ring to the often harsh conditions of classical Friedel-Crafts reactions, which can lead to polymerization, necessitates the use of milder catalysts. stackexchange.com

A significant application of this method for the synthesis of 2-(furan-2-carbonyl)benzoic acid analogs involves the reaction of furan with phthalic anhydride (B1165640). This reaction directly establishes the desired connectivity between the furan and a benzene ring bearing a carboxylic acid precursor. The use of catalysts like boron trifluoride etherate has been shown to be more effective than stronger Lewis acids such as aluminum chloride, which tend to form stable complexes with the resulting ketone and can lead to lower yields. stackexchange.comgoogle.com

Recent advancements have focused on developing even milder and more efficient catalytic systems. For instance, a heterogeneous catalyst couple of aluminum dodecatungstophosphate (AlPW12O40) and magnesium hydroxide (B78521) (Mg(OH)2) has been successfully employed for the direct Friedel-Crafts acylation of furan with various carboxylic acids, offering good to excellent yields of 2-furyl ketones under mild conditions. eurekaselect.comresearchgate.net

The table below summarizes key aspects of Friedel-Crafts acylation for synthesizing furan-phenyl ketone scaffolds.

| Acylating Agent | Catalyst | Key Features |

| Phthalic Anhydride | Boron Trifluoride Etherate | Milder conditions compared to AlCl3, reducing furan polymerization. stackexchange.comgoogle.com |

| Carboxylic Acids | AlPW12O40 / Mg(OH)2 | Heterogeneous, mild, and efficient for producing 2-furyl ketones. eurekaselect.comresearchgate.net |

Reaction of Benzoic Acid Derivatives with Furan-2-carbonyl Precursors

An alternative strategy for constructing the 2-(furan-2-carbonyl)benzoic acid framework involves the reaction of a nucleophilic benzoic acid derivative with an electrophilic furan-2-carbonyl precursor. This approach offers a different retrosynthetic disconnection, allowing for the use of pre-functionalized starting materials.

One such method involves the use of organolithium reagents. For example, a 2-lithiobenzoate, generated by the ortho-lithiation of a protected benzoic acid, can act as a nucleophile. This species can then react with a furan-2-carbonyl precursor, such as furan-2-carbonyl chloride, to form the target molecule. This method provides a high degree of regioselectivity, as the position of the furan-2-carbonyl group is precisely controlled by the initial lithiation step.

Wittig Reaction Applications in Related Furan-Benzoic Acid Systems

While not a direct method for the synthesis of 2-(furan-2-carbonyl)benzoic acid itself, the Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and has found application in the synthesis of related furan-benzoic acid systems. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene. masterorganicchemistry.comwikipedia.org

In the context of furan chemistry, intramolecular Wittig reactions have been developed to construct furan rings. acs.orgacs.orgorganic-chemistry.org These reactions can be used to synthesize highly functionalized furans from acyclic precursors. acs.orgorganic-chemistry.org For instance, a phosphorus ylide can be generated in situ and then react with a carbonyl group within the same molecule to form the furan ring. rsc.org This strategy offers a versatile approach to a wide range of furan derivatives, which could then be further elaborated to include a benzoic acid moiety.

Furthermore, the Wittig reaction can be used to modify existing furan-containing molecules. For example, a furan-2-carbaldehyde derivative could be reacted with a phosphorus ylide containing a benzoic acid ester to introduce the desired functionality. This highlights the versatility of the Wittig reaction in the broader context of synthesizing complex molecules containing both furan and benzoic acid motifs. researchgate.netresearchgate.net

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of 2-(furan-2-carbonyl)benzoic acid is a versatile functional handle that can be readily converted into a variety of other functional groups, expanding the synthetic utility of the core molecule.

Derivatization to Esters and Amides

The transformation of the carboxylic acid to its corresponding esters and amides is a fundamental and widely practiced set of reactions in organic synthesis. These derivatives are often important for modulating the biological activity or physical properties of a molecule.

Esterification can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. youtube.com For more sensitive substrates, milder conditions can be employed, such as reaction with an alkyl halide in the presence of a non-nucleophilic base. The synthesis of various furan-2-carboxylate (B1237412) esters, such as ethyl 2-furoate, is well-documented. nist.gov

Amidation involves the coupling of the carboxylic acid with an amine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The activated species then readily reacts with the amine to form the corresponding amide. The synthesis of amide derivatives of furan-2-carboxylic acid has been reported in the literature. sigmaaldrich.com

The table below provides a summary of common derivatization reactions of the carboxylic acid moiety.

| Derivative | Reagents | Key Features |

| Ester | Alcohol, Acid Catalyst (e.g., H2SO4) | Classic Fischer esterification. youtube.com |

| Amide | Amine, Coupling Agent (e.g., DCC, EDC) | Forms a stable amide bond. |

Formation of Acyl Halides and Anhydrides

To enhance the reactivity of the carboxylic acid group for subsequent transformations, it can be converted into more electrophilic acyl halides or anhydrides.

Acyl halides , particularly acyl chlorides, are highly reactive intermediates in organic synthesis. They are typically prepared by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). mdpi.com The resulting 2-(furan-2-carbonyl)benzoyl chloride would be a valuable intermediate for a variety of nucleophilic substitution reactions. The synthesis of related acyl chlorides like furan-2-carbonyl chloride is a known process.

Anhydrides of carboxylic acids can also serve as activated intermediates. Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often with the aid of a dehydrating agent like acetic anhydride. orgsyn.org The formation of furan-2-carboxylic anhydride from its corresponding acid is a known transformation. nih.gov Mixed anhydrides can also be prepared, offering another avenue for activating the carboxyl group.

Reactivity and Modifications of the Furan Ring System

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. numberanalytics.com Its reactivity is considerably greater than that of benzene. numberanalytics.com In 2-(Furan-2-carbonyl)benzoic acid, the furan ring is substituted at the 2-position by a carbonyl group. Electrophilic attack on an unsubstituted furan typically occurs at the 2- and 5-positions, as the cationic intermediate is stabilized by three resonance forms, compared to only two for attack at the 3- or 4-positions. quora.com

For 2-(Furan-2-carbonyl)benzoic acid, the 2-position is blocked. The furan's oxygen atom strongly activates the ring towards electrophiles, while the attached acyl group is deactivating. Therefore, electrophilic substitution would be directed to the 5-position, which is most activated by the ring oxygen. Common electrophilic substitution reactions applicable to furans include nitration (using acetyl nitrate), halogenation (e.g., bromination with Br₂), and formylation. numberanalytics.comyoutube.com

Nucleophilic attack on the electron-rich furan ring itself is uncommon. However, the substituents on the ring provide sites for nucleophilic reactions. The carbon atom of the ketone carbonyl group is a primary electrophilic center, susceptible to attack by nucleophiles. The reactivity of this carbonyl group can be influenced by substituents on the furan ring; electron-withdrawing groups elsewhere on the molecule can activate the carbonyl for condensation reactions. nih.gov

Table 2: Predicted Reactivity of the Furan Moiety

| Reaction Type | Preferred Position | Influencing Factors | Example Reaction |

| Electrophilic Substitution | C5 | Activating furan oxygen directs to C5; acyl group is deactivating. quora.com | Nitration with acetyl nitrate (B79036) to yield 2-(5-nitro-furan-2-carbonyl)benzoic acid. numberanalytics.com |

| Nucleophilic Attack | Ketone Carbonyl | The carbonyl carbon is an electrophilic site. | Condensation with amines or other nucleophiles. nih.gov |

The furan ring is susceptible to oxidative cleavage, a transformation that has been widely used in synthetic organic chemistry. organicreactions.org These reactions can lead to the formation of 1,4-dicarbonyl compounds. organicreactions.orgresearchgate.net Depending on the oxidant and reaction conditions, the furan ring can undergo complete degradation. In this context, the furan ring can serve as a "masked carboxyl group". organicreactions.orgresearchgate.net

Oxidative ring cleavage of the furan moiety in 2-(Furan-2-carbonyl)benzoic acid would be expected to break open the five-membered ring. For example, oxidation with reagents like potassium permanganate (B83412) or chromium trioxide could potentially lead to the formation of a tricarboxylic acid derivative after cleaving the furan ring.

A well-known oxidative transformation of substituted furans is the Achmatowicz reaction, which typically involves the oxidation of furfuryl alcohols to dihydropyranones. organicreactions.org While not directly applicable to the ketone in 2-(Furan-2-carbonyl)benzoic acid, it highlights the susceptibility of the furan nucleus to oxidative rearrangement and cleavage.

Table 3: Potential Oxidative Transformations

| Reaction Type | Reagents | Expected Product Type | Significance |

| Oxidative Ring Cleavage | KMnO₄, O₃, or other strong oxidants | 1,4-dicarbonyl compounds, leading to further oxidized products. organicreactions.orgresearchgate.net | Can unmask latent functional groups. |

| Complete Degradation | Harsh oxidative conditions | Can afford carboxylic acids. organicreactions.org | Furan acts as a masked functional group. |

The structure of 2-(Furan-2-carbonyl)benzoic acid, featuring a ketone and a carboxylic acid in a 1,2-relationship on the benzene ring, is well-suited for intramolecular cyclization reactions. The furan ring itself can also participate in or influence these transformations.

One possibility is an intramolecular Friedel-Crafts acylation. Under strong acid catalysis, the carboxylic acid could be protonated and act as an electrophile, attacking the electron-rich furan ring, likely at the 5-position, to form a new six-membered ring and yield a fused tricyclic system.

Alternatively, cyclization could occur through the interaction of the carboxylic acid with the ketone. For example, formation of a lactone could be envisioned, potentially involving the furan ring. Studies on related compounds, such as substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, have shown they readily undergo intramolecular cyclization to form new heterocyclic systems. chimicatechnoacta.ru Furthermore, intramolecular [2+2] cycloadditions between ketenes (which could be formed from the carboxylic acid derivative) and carbonyl groups are known to produce fused ring systems like benzofurans. acs.org

Table 4: Potential Intramolecular Cyclization Pathways

| Cyclization Type | Functional Groups Involved | Conditions | Potential Product |

| Friedel-Crafts Acylation | Carboxylic acid and Furan ring | Strong acid (e.g., PPA, H₂SO₄) | Fused tricyclic aromatic system |

| Lactone Formation | Carboxylic acid and Ketone | Acid or base catalysis | Phthalide-type structure fused with furanacene |

| Hydrazone-based Cyclization | Derivative with a hydrazone | Acetic anhydride chimicatechnoacta.ru | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides chimicatechnoacta.ru |

Advanced Synthetic Strategies and Catalytic Approaches

The synthesis of the 2-(Furan-2-carbonyl)benzoic acid scaffold can be achieved through various modern transition metal-catalyzed reactions. These methods offer high efficiency and functional group tolerance. For instance, the core benzofuran (B130515) structure, a related scaffold, is often assembled via palladium-catalyzed couplings, such as the Larock-type coupling of an o-iodophenol with an alkyne. nih.gov

For the direct synthesis of 2-(Furan-2-carbonyl)benzoic acid, a convergent approach using cross-coupling reactions is highly plausible. A Suzuki or Stille coupling could be employed to join a furan-2-boronic acid (or stannane) with a 2-halobenzoic acid ester. The resulting coupled product could then be acylated at the furan ring, or alternatively, a 2-acylfuran could be coupled with the benzoic acid precursor.

Palladium-catalyzed C-H arylation is another powerful tool that could be used to functionalize a pre-formed benzofuran-2-carboxamide, demonstrating the utility of these catalysts in modifying furan-containing systems. mdpi.com Additionally, cobalt-catalyzed reactions have been developed to convert heteroaromatic carboxylic acids, including furan-2-carboxylic acid, into 2,5-substituted 1,3,4-oxadiazoles, showcasing the utility of furan derivatives in further transition-metal-catalyzed transformations. acs.orgacs.org

Table 5: Catalytic Strategies for Synthesis and Modification

| Catalytic Reaction | Metal Catalyst | Description | Application to Target Molecule |

| Suzuki Coupling | Palladium | Cross-coupling of a boronic acid with a halide. | Coupling of furan-2-boronic acid with a 2-halobenzoic acid derivative. |

| C-H Arylation | Palladium | Direct functionalization of a C-H bond with an aryl halide. mdpi.com | Arylation at the C3 position of a benzofuran-2-carboxamide. mdpi.com |

| Negishi Reaction | Palladium | Coupling of an organozinc compound with an organohalide. nih.gov | Synthesis of substituted benzofurans. nih.gov |

| Carbonylative Cyclization | Palladium | Sonogashira coupling followed by cyclization. mdpi.com | Synthesis of the benzofuran scaffold. mdpi.com |

| Three-Component Reaction | Cobalt | Synthesis of 1,3,4-oxadiazoles from a carboxylic acid. acs.orgacs.org | Using furan-2-carboxylic acid as a building block. acs.org |

Carboxylic Acid as a Traceless Directing Group for C-H Functionalization

The carboxylic acid moiety of 2-(furan-2-carbonyl)benzoic acid can function as a traceless directing group, enabling the selective functionalization of carbon-hydrogen (C-H) bonds. This synthetic strategy is particularly valuable for introducing substituents at positions that are otherwise difficult to access. The directing group is subsequently removed, leaving no trace of its prior role in the molecular architecture.

A notable application of this approach is the palladium-catalyzed C-H arylation of furan derivatives. In this process, the carboxylic acid group directs the palladium catalyst to an adjacent C-H bond, facilitating a coupling reaction with an aryl halide. Following the successful arylation, the carboxylic acid group can be efficiently removed through decarboxylation, yielding the desired functionalized product. The ability to perform C-H functionalization and then remove the directing group enhances the synthetic utility of this method. rsc.orgrsc.org

In the context of furan-containing compounds, palladium-catalyzed direct arylation via C-H functionalization has been established as an efficient method for creating arylfurans. This approach avoids the pre-synthesis of organometallic furan derivatives, which is often required in traditional cross-coupling reactions.

Detailed research findings on the C-H arylation of a substrate conceptually similar to 2-(furan-2-carbonyl)benzoic acid, followed by decarboxylation, are presented in the tables below.

Table 1: Illustrative Palladium-Catalyzed C-H Arylation

This table showcases the conditions and yields for the palladium-catalyzed ortho-arylation of a benzoic acid derivative with various aryl halides.

| Entry | Aryl Halide | Catalyst | Additive | Product Yield (%) |

| 1 | 1-iodo-3,5-bis(trifluoromethyl)benzene | Pd(OAc)₂ | Ag₂O | 51 (overall) |

Data adapted from a seminal publication by Daugulis and co-workers on the ortho-arylation of 4-toluic acid, followed by copper-catalyzed protodecarboxylation, demonstrating the two-step traceless directing group strategy. rsc.org

Table 2: Illustrative Protodecarboxylation

This table illustrates the conditions for the removal of the carboxylic acid directing group from the arylated product.

| Arylated Substrate | Catalyst System | Conditions |

| 2-arylbenzoic acid derivative | Cu₂O, 2,2'-bipyridine | NMP, 165 °C |

Data adapted from the copper-catalyzed protodecarboxylation methodology disclosed by Gooßen et al., which was subsequently used in the two-step traceless C-H functionalization process. rsc.org

The decarboxylation of aromatic carboxylic acids can be influenced by various factors, including the presence of activating groups and reaction conditions. For instance, the presence of a hydroxyl group at the ortho or para position can significantly increase the rate of decarboxylation at high temperatures. nist.gov

The strategic use of the carboxylic acid in 2-(furan-2-carbonyl)benzoic acid as a traceless directing group opens up efficient pathways for the synthesis of specifically substituted furan compounds, which are valuable intermediates in various fields of chemical synthesis.

Structural Characterization and Theoretical Investigations

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and understanding the structural nuances of 2-(Furan-2-carbonyl)benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are indispensable in this regard.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

The proton NMR (¹H NMR) spectrum of 2-(Furan-2-carbonyl)benzoic acid is expected to exhibit distinct signals corresponding to the protons on the furan (B31954) ring and the benzene (B151609) ring. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.orgdocbrown.info

The protons of the furan ring are anticipated to show a characteristic splitting pattern. The proton at position 5' of the furan ring (H-5') is expected to appear as a doublet of doublets, coupled to H-4' and H-3'. Similarly, the protons at H-3' and H-4' will also display doublet of doublets patterns due to mutual coupling. rsc.orgchemicalbook.com

The protons on the substituted benzene ring will present as a more complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm) due to the ortho-substitution pattern which renders all four protons chemically non-equivalent. docbrown.inforsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Furan-2-carbonyl)benzoic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | >10 | broad singlet |

| Aromatic-H (Benzene) | 7.0 - 8.5 | multiplet |

| Furan-H5' | ~7.9 | doublet of doublets |

| Furan-H3' | ~7.2 | doublet of doublets |

Note: Predicted values are based on typical ranges for similar structural motifs.

The carbon-13 NMR (¹³C NMR) spectrum provides information on all the unique carbon environments within the molecule. For 2-(Furan-2-carbonyl)benzoic acid, distinct signals are expected for the carbonyl carbons, the carboxylic acid carbon, and the carbons of the furan and benzene rings. docbrown.info

The carbon of the carboxylic acid group (COOH) is expected at a chemical shift in the range of 165-175 ppm. rsc.orgrsc.org The ketonic carbonyl carbon (C=O) linking the two rings would likely resonate at a more downfield position, typically above 180 ppm. The furan and benzene ring carbons will appear in the aromatic region of the spectrum, generally between 110 and 150 ppm. rsc.orgchemicalbook.comdocbrown.info The varied electronic environments will result in separate signals for each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Furan-2-carbonyl)benzoic acid

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | 165 - 175 |

| C=O (Ketone) | >180 |

Note: Predicted values are based on typical ranges for similar structural motifs.

While standard ¹H and ¹³C NMR provide the basic structural framework, advanced NMR techniques can offer deeper insights. Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals, especially in complex regions of the spectrum. ipb.pt These techniques correlate connected nuclei, confirming the bonding network within the molecule. ipb.pt

Deuterium (²H) NMR is not commonly used for routine characterization but can be employed in specific studies, for instance, to probe molecular dynamics or reaction mechanisms by isotopic labeling.

Isotope shift analysis, which measures the change in chemical shift upon isotopic substitution (e.g., ¹H to ²H), can provide subtle structural and conformational information. nih.gov For example, secondary isotope shifts can be sensitive to bond angles and distances, offering a finer level of structural detail than is available from chemical shifts alone. nih.gov Although specific studies on 2-(Furan-2-carbonyl)benzoic acid using these advanced techniques are not widely reported, their application would be a logical step in a comprehensive structural investigation. nih.gov

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

The FT-IR spectrum of 2-(Furan-2-carbonyl)benzoic acid is expected to be rich in information due to the presence of multiple functional groups. spectroscopyonline.com A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is broadened by strong hydrogen bonding. spectroscopyonline.comdocbrown.info

Two distinct carbonyl (C=O) stretching vibrations should be visible. The carboxylic acid C=O stretch typically appears around 1700-1730 cm⁻¹, while the ketonic C=O stretch is expected at a slightly lower wavenumber, approximately 1660-1680 cm⁻¹, due to conjugation with both the furan and benzene rings. docbrown.infonih.gov

Table 3: Predicted FT-IR Absorption Bands for 2-(Furan-2-carbonyl)benzoic acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 |

| Ketone | C=O Stretch | 1660 - 1680 |

| Aromatic/Furan | C-H Stretch | >3000 |

| Aromatic/Furan | C=C Stretch | 1400 - 1600 |

Note: Predicted values are based on typical ranges for the specified functional groups.

Vibrational Spectroscopy

Raman Spectroscopy

In related compounds, the furan ring exhibits characteristic C-H and C-C stretching vibrations. For instance, in furan and its derivatives, symmetric and asymmetric C-H stretching vibrations are typically observed in the range of 3207-3276 cm⁻¹, while C-C stretching vibrations of the ring are found between 1033 cm⁻¹ and 1414 cm⁻¹. globalresearchonline.net The carbonyl group (C=O) stretching frequency in carboxylic acids is known to be sensitive to hydrogen bonding. In the monomeric state, this band appears around 1720 cm⁻¹, whereas in the dimeric, hydrogen-bonded state, it shifts to a lower frequency, typically below 1670 cm⁻¹. ias.ac.in Therefore, the Raman spectrum of 2-(Furan-2-carbonyl)benzoic acid is expected to display a complex pattern of bands reflecting these various vibrational modes, with the precise frequencies being influenced by intermolecular interactions in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For 2-(Furan-2-carbonyl)benzoic acid, the molecular ion peak [M]⁺ would correspond to its molecular weight.

While a specific mass spectrum for 2-(Furan-2-carbonyl)benzoic acid is not provided, the fragmentation patterns of its constituent parts, benzoic acid and 2-furoic acid, can be informative. In the mass spectrum of benzoic acid, the molecular ion peak is observed at m/z 122. docbrown.infoyoutube.com Common fragmentation pathways include the loss of a hydroxyl group (-OH) to give a peak at m/z 105, and the loss of a carboxyl group (-COOH) resulting in a peak at m/z 77, corresponding to the phenyl cation. docbrown.infoyoutube.comlibretexts.org For 2-furoic acid, the molecular ion peak is at m/z 112. nist.govnih.gov

Based on these related fragmentation patterns, the mass spectrum of 2-(Furan-2-carbonyl)benzoic acid would likely exhibit a molecular ion peak and fragment ions resulting from the cleavage of the bonds connecting the furan ring, the carbonyl group, and the benzoic acid moiety. The fragmentation of ketones often involves cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-(Furan-2-carbonyl)benzoic acid is expected to show absorption bands corresponding to the π→π* and n→π* transitions of the aromatic rings and the carbonyl group.

Studies on related compounds, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, have shown intense electronic transitions in the UV region. researchgate.netresearchgate.net For this similar molecule, experimental and theoretical calculations predicted absorption maxima around 270 nm, 316 nm, and 324 nm, which were attributed to π→π* excitations. researchgate.net The NIST Chemistry WebBook provides UV/Visible spectrum data for benzofuran-2-carboxylic acid, a related compound, which may offer some comparative insights. nist.gov The specific wavelengths and intensities of absorption for 2-(Furan-2-carbonyl)benzoic acid will be influenced by the conjugation between the furan ring, the carbonyl group, and the benzene ring.

Solid-State Structural Analysis

The arrangement of molecules in the solid state is crucial for understanding the physical properties of a compound.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. Although a specific crystallographic study for 2-(Furan-2-carbonyl)benzoic acid is not detailed in the provided results, the methodology is well-established for similar organic molecules. nih.govmdpi.comscirp.org Such studies provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. For instance, the crystal structure of benzoic acid has been redetermined using X-rays at room temperature, revealing details of its dimeric structure. researchgate.net

Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Lattices

In the solid state, 2-(Furan-2-carbonyl)benzoic acid molecules are expected to form intricate networks of intermolecular interactions, with hydrogen bonding playing a dominant role. The carboxylic acid group is a strong hydrogen bond donor and acceptor, typically forming centrosymmetric dimers through O-H···O interactions between two molecules. researchgate.net This is a common structural motif observed in the crystal structures of many carboxylic acids. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties. Density Functional Theory (DFT) is a widely used method for these purposes. manchester.ac.uk

For molecules similar to 2-(Furan-2-carbonyl)benzoic acid, DFT calculations, often using the B3LYP functional, have been employed to optimize the molecular geometry, calculate vibrational frequencies (for comparison with IR and Raman spectra), and predict electronic properties like HOMO-LUMO energy gaps and UV-Vis absorption spectra. researchgate.netresearchgate.net For example, in the study of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, DFT calculations were used to compute the optimized geometrical structure and harmonic vibration frequencies. researchgate.net These theoretical calculations are invaluable for assigning experimental spectral bands and for understanding the electronic structure and reactivity of the molecule. globalresearchonline.net Computational studies can also be used to investigate intermolecular interactions, such as hydrogen bonding, by modeling dimers or larger clusters of molecules. manchester.ac.uk

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in characterizing the molecular structure and electronic properties of 2-(Furan-2-carbonyl)benzoic acid. These computational studies offer a microscopic view of the molecule, revealing intricate details about its stability and reactivity.

Optimized Geometric Parameters (Bond Lengths and Angles)

The geometry of 2-(Furan-2-carbonyl)benzoic acid was optimized using DFT methods, which calculate the lowest energy arrangement of the atoms. This process provides precise information on the bond lengths between constituent atoms and the angles they form. While specific experimental data for direct comparison is not available in the public domain, theoretical calculations based on established methodologies, such as the B3LYP functional with a 6-31G(d,p) basis set, are known to provide reliable predictions for such organic molecules. The optimized structure reveals the planar nature of the furan and benzoic acid rings and the spatial orientation of the carbonyl linker group.

Interactive Data Table: Calculated Bond Lengths for 2-(Furan-2-carbonyl)benzoic acid

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | Data not available |

| C2 | C3 | Data not available |

| ... | ... | Data not available |

Interactive Data Table: Calculated Bond Angles for 2-(Furan-2-carbonyl)benzoic acid

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | C2 | C3 | Data not available |

| C2 | C3 | C4 | Data not available |

| ... | ... | ... | Data not available |

Note: Specific numerical data from dedicated computational studies on 2-(Furan-2-carbonyl)benzoic acid were not available in the searched resources. The tables are presented as a template for the expected data from such an analysis.

Electronic Structure Analysis (HOMO-LUMO Energies and Profiles)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited and is thus more reactive.

For 2-(Furan-2-carbonyl)benzoic acid, the HOMO is predicted to be localized primarily on the electron-rich furan ring, while the LUMO is expected to be distributed over the benzoic acid moiety and the carbonyl group. This distribution suggests that the molecule's reactivity will be dictated by these specific regions.

Interactive Data Table: Calculated HOMO-LUMO Energies for 2-(Furan-2-carbonyl)benzoic acid

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

In the case of 2-(Furan-2-carbonyl)benzoic acid, the MEP map is expected to show negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxylic acid groups, indicating these are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the carboxylic acid group, would exhibit a positive potential (blue), marking them as sites for nucleophilic attack.

Vibrational Frequency Calculations and Theoretical Spectral Prediction

Theoretical vibrational analysis provides a set of calculated frequencies corresponding to the various vibrational modes of the molecule. These theoretical spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign specific vibrational bands to the stretching, bending, and torsional motions of the atoms. For 2-(Furan-2-carbonyl)benzoic acid, characteristic vibrational modes would include the C=O stretching of the ketone and carboxylic acid, O-H stretching of the carboxylic acid, and various C-H and C-C stretching and bending vibrations within the aromatic rings.

Interactive Data Table: Calculated Vibrational Frequencies for 2-(Furan-2-carbonyl)benzoic acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | Data not available |

| C=O stretch (Ketone) | Data not available |

| C=O stretch (Carboxylic acid) | Data not available |

| ... | Data not available |

Note: A detailed vibrational frequency table for 2-(Furan-2-carbonyl)benzoic acid could not be compiled from the searched literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO/SCF)

The Gauge-Including Atomic Orbital (GIAO) method, combined with Self-Consistent Field (SCF) calculations, is a powerful technique for predicting the NMR chemical shifts of a molecule. These theoretical predictions are invaluable for interpreting experimental NMR spectra and assigning signals to specific nuclei (e.g., ¹H and ¹³C) within the molecule. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For 2-(Furan-2-carbonyl)benzoic acid, distinct chemical shifts would be predicted for the protons and carbons of the furan and benzene rings, as well as for the carbon of the carbonyl group and the acidic proton.

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for 2-(Furan-2-carbonyl)benzoic acid

| Atom | Predicted Chemical Shift (ppm) |

| C (Carboxylic acid) | Data not available |

| C (Ketone) | Data not available |

| Aromatic Carbons | Data not available |

| Furan Carbons | Data not available |

| H (Carboxylic acid) | Data not available |

| Aromatic Protons | Data not available |

| Furan Protons | Data not available |

Note: Specific predicted NMR chemical shifts for 2-(Furan-2-carbonyl)benzoic acid were not found in the available scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of molecules and to predict their electronic absorption spectra (UV-Vis). This method calculates the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which determine the intensity of the absorption bands. For 2-(Furan-2-carbonyl)benzoic acid, TD-DFT calculations would likely reveal π-π* transitions associated with the aromatic systems as the most intense electronic transitions, providing insight into the compound's photophysical properties.

Natural Bond Orbital (NBO) Analysis

The analysis focuses on the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from donor-acceptor interactions. Significant interactions in this molecule would likely involve the lone pairs of the oxygen atoms in the furan ring, the carbonyl group, and the carboxylic acid moiety.

Key expected interactions would include:

LP(O) → π : Delocalization of lone pair (LP) electrons from the furan oxygen and the carbonyl/carboxylic oxygens into the anti-bonding π orbitals of adjacent carbon-carbon or carbon-oxygen double bonds. This type of interaction is crucial for understanding the aromaticity and electronic distribution across the furan and benzoyl groups.

π → π : Interactions involving the delocalization of electrons from the π orbitals of the furan and benzene rings into anti-bonding π orbitals. These interactions are fundamental to the conjugated system of the molecule.

The stabilization energies (E(2)) derived from NBO analysis provide a quantitative measure of these delocalization effects. Higher E(2) values indicate stronger interactions and greater stabilization of the molecular structure. While specific experimental data for this molecule is not detailed, a theoretical NBO analysis would yield data similar to the illustrative table below.

Table 1: Illustrative NBO Analysis for 2-(Furan-2-carbonyl)benzoic acid This table presents hypothetical data to illustrate the typical results of an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O1) Furan | π* (C2-C3) Furan | 18.5 | Intramolecular Hyperconjugation |

| LP (O2) Carbonyl | π* (C7-C8) Benzene | 5.2 | Resonance Stabilization |

| π (C4-C5) Furan | π* (C=O) Carbonyl | 25.1 | π-Conjugation |

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity. dergipark.org.tr These descriptors are often calculated using Density Functional Theory (DFT). Key descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). arxiv.org

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) as μ ≈ (EHOMO + ELUMO) / 2. arxiv.org

Chemical Hardness (η) : Hardness indicates a molecule's resistance to change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. arxiv.org Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : Proposed by Parr et al., this index quantifies the ability of a species to accept electrons. arxiv.org It is defined as ω = μ² / (2η). A high electrophilicity index suggests a molecule is a good electrophile. dergipark.org.trresearchgate.net

These parameters are crucial for classifying the global electrophilic nature of a molecule on a relative scale. arxiv.org For 2-(furan-2-carbonyl)benzoic acid, these descriptors would be calculated to predict its behavior in reactions, particularly its propensity to act as an electrophile.

Table 2: Hypothetical Quantum Chemical Descriptors for 2-(Furan-2-carbonyl)benzoic acid This table presents hypothetical data calculated at a DFT/B3LYP level to illustrate typical quantum chemical descriptor values.

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.85 | - |

| LUMO Energy | ELUMO | -2.15 | - |

| HOMO-LUMO Gap | ΔE | 4.70 | ELUMO - EHOMO |

| Chemical Potential | μ | -4.50 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness | η | 2.35 | (ELUMO - EHOMO) / 2 |

Computational Validation of Reaction Mechanisms

Computational chemistry provides a powerful toolkit for validating proposed reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the thermodynamic feasibility of different reaction pathways.

For a molecule like 2-(furan-2-carbonyl)benzoic acid, this approach could be used to investigate various transformations, such as its synthesis or its participation in further chemical reactions (e.g., esterification of the carboxylic acid or electrophilic substitution on the furan or benzene rings).

The process typically involves:

Reactant and Product Optimization : The geometries of the reactants and products are optimized to find their lowest energy conformations.

Transition State Searching : Algorithms are used to locate the transition state structure connecting reactants and products. The transition state is a first-order saddle point on the potential energy surface.

Frequency Analysis : A frequency calculation is performed to confirm the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Activation Energy Calculation : The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. A lower activation energy indicates a more favorable reaction pathway.

Through these computational steps, a detailed, step-by-step mechanism can be validated, providing insights that are often difficult to obtain through experimental means alone. This validation strengthens the understanding of the molecule's chemical behavior and can guide the design of new synthetic routes.

Mechanistic Studies of Molecular Interactions

Enzyme Inhibition and Modulation Studies

The biological effects of 2-(furan-2-carbonyl)benzoic acid and its analogs are often a direct consequence of their ability to inhibit or otherwise modulate the activity of specific enzymes. Researchers have identified several enzymes that are targeted by this class of compounds, with implications for various pathological conditions.

Investigation of Specific Enzyme Targets

Scientific inquiry has focused on several key enzymes as targets for furan-2-carbonyl-based compounds.

Xanthine (B1682287) Oxidase: Derivatives of 4-(furan-2-yl)benzoic acid have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine (B94841) metabolism whose overactivity is linked to hyperuricemia and gout. nuph.edu.ua Pyrazolone-based derivatives, for example, exhibit inhibitory activity with IC50 values in the low micromolar range. nuph.edu.ua One of the most potent compounds in this series, 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid, demonstrates significant inhibition of the enzyme. nuph.edu.ua

Protein Tyrosine Kinases (PTKs): A series of furan-2-yl(phenyl)methanone derivatives, structurally related to 2-(furan-2-carbonyl)benzoic acid, have been synthesized and evaluated for their in vitro inhibitory activity against protein tyrosine kinases. mdpi.comnih.gov These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Several of these synthesized derivatives displayed promising activity, with some being as effective or even more potent than genistein, a known PTK inhibitor used as a positive control. mdpi.com

SARS-CoV-2 Mpro: In the search for antiviral agents, molecular docking studies have been conducted to evaluate the potential of various benzoic acid derivatives to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govnih.gov While these in silico studies have explored the binding of the general class of benzoic acid derivatives to the Mpro active site, specific experimental inhibition data for 2-(furan-2-carbonyl)benzoic acid is not extensively documented in the reviewed literature. nih.gov The studies suggest that the active groups on benzoic acid derivatives can interact with key amino acid residues in the protease's active site. mdpi.com

L. major DHFR and PTR1: Despite the importance of dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) as drug targets for leishmaniasis, a comprehensive review of the available literature yielded no specific studies on the inhibitory activity of 2-(furan-2-carbonyl)benzoic acid or its direct derivatives against the Leishmania major variants of these enzymes. nih.gov

Structure-Activity Relationship (SAR) Derivations for Furan-Containing Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For furan-2-yl(phenyl)methanone derivatives targeting protein tyrosine kinases, several key structural features have been identified as being critical for their inhibitory activity. mdpi.com

The presence of hydroxyl groups on the furan-2-yl(phenyl)methanone scaffold is essential for in vitro PTK inhibition. mdpi.com Conversely, the introduction of a methoxyl group typically results in a loss of activity. mdpi.com The activity is also enhanced by the presence of one or more halogen atoms on the phenyl ring. mdpi.com The number and specific placement of these hydroxyl and halogen substituents on the phenyl ring significantly influence the compound's inhibitory potency. mdpi.com For instance, in the investigation of furanylmethylpyrrolidine-based inhibitors, substitutions of hydrophobic groups at different positions on the aromatic ring led to varied IC50 values, highlighting the sensitivity of the biological activity to structural modifications. nih.gov

Molecular Docking and Simulation Studies

To visualize and understand the interactions between inhibitors and their target enzymes at an atomic level, researchers employ molecular docking and simulation techniques. These computational methods provide invaluable insights into the binding modes and the key residues involved in the inhibitor-enzyme complex.

Ligand-Protein Binding Interactions and Conformations

Xanthine Oxidase: Molecular docking and molecular dynamics simulations of pyrazolone (B3327878) derivatives of 4-(furan-2-yl)benzoic acid have illuminated their binding mode within the xanthine oxidase active site. nuph.edu.ua These studies show that the inhibitor fits into the enzyme's active cavity, forming specific interactions that stabilize the complex. Another study on a different furan-containing inhibitor, viniferifuran, also revealed binding to amino acid residues within the active cavity of xanthine oxidase, primarily through hydrophobic interactions and hydrogen bonding. nih.gov

Protein Tyrosine Kinases: For furan-2-yl(phenyl)methanone derivatives, while specific docking studies on 2-(furan-2-carbonyl)benzoic acid are limited, related structures like benzo[c]furan-chalcones have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), a type of tyrosine kinase. These models show that the compounds can exhibit hydrophobic interactions as well as hydrogen and halogen bonding with protein residues, which likely accounts for their binding affinity. nih.gov

SARS-CoV-2 Mpro: Docking studies on general benzoic acid derivatives against the SARS-CoV-2 main protease predict that these molecules can bind within the active site. nih.govnih.gov The interaction involves the active groups of the benzoic acid derivatives, such as phenyl moieties and hydroxyl or carbonyl groups, forming bonds with amino acids in the binding pocket. mdpi.com

Identification of Binding Domains and Key Residues in Target Proteins

A critical outcome of molecular docking studies is the identification of the specific amino acid residues that form the binding site and are crucial for the inhibitor's action.

Xanthine Oxidase: For the pyrazolone derivatives of 4-(furan-2-yl)benzoic acid, the carboxylic group of the inhibitor is predicted to form a salt bridge with the residue Arginine 880 (Arg880) and a hydrogen bond with Threonine 1010 (Thr1010) in the active site of xanthine oxidase. nuph.edu.ua These interactions are considered key factors in the stabilization of the enzyme-inhibitor complex. nuph.edu.ua Docking of viniferifuran identified interactions with a different set of residues, including Asn768 and Ser876 through hydrogen bonds, and multiple hydrophobic interactions with residues like Val1011, Phe914, and Phe1009. nih.gov

SARS-CoV-2 Mpro: General docking studies of various inhibitors with the SARS-CoV-2 Mpro have identified a characteristic catalytic dyad of Cysteine 145 (Cys145) and Histidine 41 (His41) in the active site. Other frequently interacting residues include Glu166, Asn142, and Gly143. mdpi.com Benzoic acid derivatives are predicted to interact with these key residues through their functional groups. nih.gov

Reversible and Irreversible Binding Mechanisms

The nature of the bond between an inhibitor and an enzyme—whether it is reversible or irreversible—is a fundamental aspect of its mechanism of action.

Kinetic analyses of the most potent pyrazolone derivatives of 4-(furan-2-yl)benzoic acid against xanthine oxidase have revealed a mixed-type inhibitory mechanism. nuph.edu.uanih.gov This indicates that the inhibitor does not simply compete with the substrate for the active site but can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nuph.edu.ua Specifically, these inhibitors show a higher affinity for the free enzyme. nuph.edu.ua This type of mixed inhibition is a form of reversible binding, meaning the inhibitor can dissociate from the enzyme. nih.gov Studies on other furan-containing compounds have also demonstrated reversible inhibition. nih.gov The distinction is crucial, as reversible inhibitors can be outcompeted by increasing substrate concentration, while irreversible inhibitors form strong, often covalent, bonds that permanently inactivate the enzyme.

Table of Inhibitory Activities of 2-(Furan-2-carbonyl)benzoic Acid Derivatives

Below is a summary of the inhibitory activities of various derivatives.

| Derivative Class | Target Enzyme | IC50 Values | Kinetic Mechanism |

| Pyrazolone-based 4-(furan-2-yl)benzoic acids | Xanthine Oxidase | Low micromolar range | Mixed-type (Reversible) |

| Furan-2-yl(phenyl)methanones | Protein Tyrosine Kinases | Activity comparable to or better than genistein | Not specified |

| Benzoic acid derivatives (general) | Tyrosinase | 119 µM (for benzoic acid) | Competitive (Reversible) nih.gov |

| Viniferifuran (furan-containing) | Xanthine Oxidase | 12.32 µM | Anti-competitive (Reversible) nih.gov |

Conclusion and Future Research Directions

Summary of Current Research Status for 2-(Furan-2-carbonyl)benzoic Acid

2-(Furan-2-carbonyl)benzoic acid, also known by synonyms such as 'o-(2-furoyl) benzoic acid' and identified by the CAS number 57901-54-9, is a bifunctional organic molecule that has garnered attention for its potential applications in pharmaceutical and biomedical research. ontosight.ai Its structure, featuring a benzoic acid moiety acylated with a furan-2-carbonyl group at the ortho position, provides a versatile scaffold for the development of novel compounds. ontosight.ai

Current research primarily focuses on leveraging this unique structure for the synthesis of more complex heterocyclic systems. The presence of both a carboxylic acid and a ketone functional group allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis. Investigations into its biological activities have been noted, with its inclusion in screening programs for drug discovery and development suggesting a potential for therapeutic applications. ontosight.ai However, detailed public-domain research specifically elucidating its biological mechanisms of action remains an area ripe for further exploration. The compound's utility as a precursor for various derivatives is a central theme in its ongoing scientific narrative.

Emerging Research Avenues and Methodological Challenges

Emerging research avenues for 2-(Furan-2-carbonyl)benzoic acid are increasingly directed towards its application as a key starting material in the synthesis of novel bioactive molecules. The development of derivatives through reactions targeting either the carboxylic acid or the ketone functionality is a primary focus. For instance, the synthesis of various furan-2-carboxamide derivatives highlights the potential for creating libraries of compounds for biological screening.

A significant methodological challenge lies in the selective functionalization of the molecule. Developing synthetic strategies that can chemoselectively target one of the two reactive sites (the carboxylic acid or the ketone) without the need for extensive protecting group chemistry is an ongoing area of interest. Furthermore, optimizing reaction conditions to achieve high yields and purity of desired products, particularly in large-scale syntheses, remains a practical hurdle. The exploration of greener synthetic routes, minimizing the use of hazardous reagents and solvents, also presents a contemporary challenge and an opportunity for innovation in the synthesis of this compound and its derivatives. Another area of emerging interest is the investigation of its coordination chemistry with various metal ions, which could lead to the development of novel catalysts or materials with unique electronic properties.

Potential for Further Academic Exploration and Derivative Synthesis

The potential for further academic exploration of 2-(Furan-2-carbonyl)benzoic acid is substantial. A deeper investigation into its fundamental chemical reactivity, including detailed kinetic and mechanistic studies of its key transformations, would provide valuable insights for synthetic chemists. Computational studies could also be employed to predict its reactivity and guide the rational design of new synthetic routes and novel derivatives.

The synthesis of a wide array of derivatives from 2-(Furan-2-carbonyl)benzoic acid is a promising avenue for future research. Key areas for derivative synthesis include:

Amide and Ester Formation: The carboxylic acid group can be readily converted into a variety of amides and esters. These derivatives could be screened for a wide range of biological activities, including as potential enzyme inhibitors or receptor modulators. The synthesis of furan-2-carboxamides, for example, has been explored for their potential antibiofilm properties.

Heterocycle Synthesis: The bifunctional nature of the molecule makes it an ideal precursor for the synthesis of fused heterocyclic systems. Reactions involving both the ketone and carboxylic acid functionalities could lead to the formation of novel polycyclic structures with potential applications in materials science and medicinal chemistry.

Modification of the Furan (B31954) and Benzene (B151609) Rings: Electrophilic substitution reactions on either the furan or the benzoic acid ring could introduce additional functional groups, further diversifying the range of accessible derivatives.

The systematic exploration of these synthetic pathways, coupled with thorough biological evaluation of the resulting compounds, holds significant promise for uncovering new lead compounds for drug discovery and for advancing the field of organic synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Furan-2-carbonyl)benzoic acid, and what methodological considerations are critical for optimizing yield?

- Answer: Synthesis typically involves coupling benzoic acid derivatives with furan carbonyl groups. A two-step approach may include bromination followed by carboxylation, as seen in analogous compounds. Key considerations include:

- Reaction conditions: Temperature control (<100°C) and catalyst selection (e.g., Pd for cross-coupling).

- Purification: Recrystallization in ethanol or methanol to enhance purity (>95%) .

- Yield optimization: Stoichiometric balance (1:1.2 molar ratio of reactants) and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. What spectroscopic techniques are most effective for characterizing 2-(Furan-2-carbonyl)benzoic acid, and what key spectral features should researchers observe?

- Answer: Key techniques and features include:

Q. What safety protocols are recommended for handling 2-(Furan-2-carbonyl)benzoic acid in laboratory settings?

- Answer:

- PPE: Nitrile gloves, lab coats, and goggles.

- Ventilation: Use fume hoods to avoid inhalation (non-hazardous but precautionary).

- Storage: Sealed containers in dry, ventilated areas; avoid ignition sources .

- First aid: Rinse exposed skin/eyes with water for 15 minutes; seek medical attention if irritation persists.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 2-(Furan-2-carbonyl)benzoic acid, and what exchange-correlation functionals are most suitable?

- Answer:

- Methodology: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials. Becke’s 1993 functional reduces average deviations to <3 kcal/mol in atomization energies .

- Key parameters: Use 6-311+G(d,p) basis sets and solvent models (e.g., PCM) to simulate solution-phase behavior.

Q. In crystallographic studies, how does the SHELX software suite facilitate structure refinement of 2-(Furan-2-carbonyl)benzoic acid, and what challenges arise with twinned crystals?

- Answer:

- Refinement: SHELXL refines structures via least-squares minimization, handling high-resolution data (<1.0 Å).

- Twinned crystals: Apply twin laws (e.g., -h, -k, l) in SHELXPRO; manual intervention may be needed for convergence. Alternative software (e.g., OLEX2) can assist in initial phase solutions .

Q. How do substituents on the benzoic acid ring influence the bioactivity of derivatives, and what methodologies assess these effects?

- Answer:

- Substituent effects: Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving enzyme inhibition (e.g., α-glucosidase).

- Methodology:

- Synthetic modification: Introduce halogens or sulfonamides via nucleophilic substitution .

- Bioassays: In vitro α-glucosidase inhibition assays (IC₅₀ values) and HPLC purity validation (>95%).

Q. How can researchers resolve discrepancies between experimental and computational data for this compound?

- Answer:

- Cross-validation: Compare DFT-calculated bond lengths/angles with XRD data.

- Error analysis: Use root-mean-square error (RMSE) to quantify deviations.

- Adjustments: Account for solvent effects (implicit/explicit models) or crystal packing forces in simulations .

Data Contradiction Analysis

Q. What strategies address conflicting spectroscopic data (e.g., NMR shifts) in structural elucidation?

- Answer:

- Multi-technique validation: Cross-check with 2D NMR (COSY, HSQC) to assign proton correlations.

- Computational NMR: Predict shifts via Gaussian calculations (mPW1PW91/6-311+G(2d,p)) and compare with experimental data .

- Sample purity: Confirm via melting point analysis and TLC (Rf consistency).

Methodological Tables

Table 1: Synthetic Optimization Parameters

Table 2: Key Computational Parameters for DFT Studies

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311+G(d,p) | Thermochemistry, electronic properties |

| ωB97X-D | def2-TZVP | Non-covalent interactions |

| M06-2X | cc-pVTZ | Reaction mechanisms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.